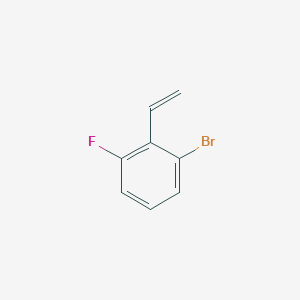

1-Bromo-2-ethenyl-3-fluorobenzene

Descripción

1-Bromo-2-ethenyl-3-fluorobenzene (C₈H₆BrF, molecular weight: 199.96 Da) is a halogenated aromatic compound featuring bromine, fluorine, and an ethenyl group at positions 1, 3, and 2 of the benzene ring, respectively . It is primarily utilized as a synthetic building block in organic chemistry, particularly in pharmaceuticals and materials science. Commercial availability is confirmed by suppliers such as CymitQuimica, which offers quantities ranging from 100 mg to 1 g .

Propiedades

IUPAC Name |

1-bromo-2-ethenyl-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKLLBAUMMFPJRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=CC=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromo-2-ethenyl-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-ethenyl-3-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring .

Industrial Production Methods

Industrial production of 1-Bromo-2-ethenyl-3-fluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions can enhance the stability and efficiency of the process, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-2-ethenyl-3-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where the bromine or fluorine atoms can be replaced by other substituents.

Oxidation and Reduction: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the ethenyl group to an ethyl group.

Addition Reactions: The ethenyl group can participate in addition reactions with halogens or hydrogen, leading to the formation of dihalo or saturated compounds.

Common Reagents and Conditions

Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products

Substitution Products: Compounds where bromine or fluorine is replaced by other functional groups.

Oxidation Products: Aldehydes or carboxylic acids derived from the ethenyl group.

Reduction Products: Ethyl-substituted benzene derivatives.

Aplicaciones Científicas De Investigación

1-Bromo-2-ethenyl-3-fluorobenzene is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-ethenyl-3-fluorobenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the pi electrons of the benzene ring attack the electrophile, forming a sigma complex. This intermediate then loses a proton to restore aromaticity . The presence of bromine and fluorine atoms can influence the reactivity and orientation of further substitutions on the benzene ring.

Comparación Con Compuestos Similares

Structural and Electronic Comparisons

The compound’s reactivity and applications are influenced by its unique substituents. Key structural analogs include:

Electronic Effects :

- The ethenyl group in the target compound enhances electron delocalization, facilitating reactions like Diels-Alder cycloadditions.

- Fluorine’s electronegativity deactivates the ring, directing further substitution to meta/para positions. In contrast, nitro groups (e.g., in (Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene) further deactivate the ring and stabilize intermediates .

Physical Properties

Comparative physical data (where available):

| Compound Name | Molecular Weight (Da) | Density (g/cm³) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 1-Bromo-2-ethenyl-3-fluorobenzene | 199.96 | N/A | N/A | N/A |

| 1-Bromo-4-fluorobenzene | 175.00 | N/A | N/A | N/A |

| 1-Bromo-3-chloro-5-fluorobenzene | 209.45 | 1.72 | N/A | N/A |

| (Z)-1-Bromo-3-(2-fluoro-2-nitrovinyl)benzene | 270.04 | N/A | 126–128 | N/A |

Actividad Biológica

1-Bromo-2-ethenyl-3-fluorobenzene, also known as 2-Bromo-6-fluorostyrene, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, alongside relevant data from studies and case analyses.

- Chemical Formula : C8H6BrF

- CAS Number : 1313010-16-0

- Molecular Weight : 201.04 g/mol

1. Antimicrobial Properties

Research has indicated that 1-Bromo-2-ethenyl-3-fluorobenzene exhibits significant antimicrobial activity. A study conducted on various derivatives of this compound demonstrated its efficacy against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be further explored for development into antimicrobial therapies.

2. Anticancer Activity

The anticancer properties of 1-Bromo-2-ethenyl-3-fluorobenzene were evaluated in vitro against various cancer cell lines. The compound was tested for cytotoxicity using the MTT assay, which measures cell viability.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 8 |

| MCF-7 (Breast Cancer) | 30 | 7 |

| A549 (Lung Cancer) | 20 | 9 |

The selectivity index indicates that the compound has a favorable safety profile, being more toxic to cancer cells than to normal cells.

The mechanism by which 1-Bromo-2-ethenyl-3-fluorobenzene exerts its biological effects is believed to involve the disruption of cellular processes in target organisms. For instance, it may interfere with DNA replication or protein synthesis in bacteria and cancer cells, leading to cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the efficacy of the compound was tested against biofilms formed by Staphylococcus aureus. The results indicated that treatment with the compound significantly reduced biofilm formation by up to 70%, suggesting its potential use in treating infections associated with biofilms.

Case Study 2: Cancer Cell Line Studies

In another study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in apoptosis as evidenced by increased annexin V staining and caspase activation. Flow cytometry analysis confirmed these findings, indicating that the compound induces programmed cell death in a dose-dependent manner.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.